molecular formula C10H15N3O2 B14629240 N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea CAS No. 55809-08-0

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea

Cat. No.: B14629240
CAS No.: 55809-08-0
M. Wt: 209.24 g/mol
InChI Key: CAOCPRLQILCWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is a chemical compound with the molecular formula C8H11N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a trimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with trimethylamine and a suitable activating agent such as carbonyldiimidazole (CDI). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted urea derivatives with various nucleophiles.

Scientific Research Applications

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea: Similar structure but with a different substitution pattern.

    (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Contains a sulfonyl chloride group instead of the urea moiety.

    N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine: Features a cyclopropanamine group instead of the trimethylurea moiety.

Uniqueness

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trimethylurea moiety and cyclopropyl-oxazole structure make it a versatile compound for various applications in research and industry.

Properties

CAS No.

55809-08-0

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,3-trimethylurea

InChI

InChI=1S/C10H15N3O2/c1-12(2)10(14)13(3)9-6-8(15-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

CAOCPRLQILCWQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C1=NOC(=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.